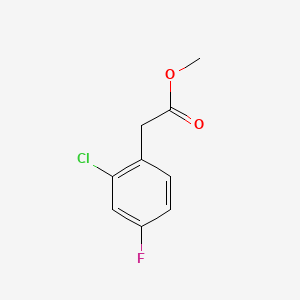

Methyl 2-(2-chloro-4-fluorophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chloro-4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTYYBRLWCAUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352930 | |

| Record name | methyl 2-(2-chloro-4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-88-1 | |

| Record name | (2-Chloro-4-fluorophenyl)acetic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(2-chloro-4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-chloro-4-fluorophenyl)acetate

Introduction

Methyl 2-(2-chloro-4-fluorophenyl)acetate is a valuable substituted phenylacetate ester, frequently employed as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a halogenated aromatic ring, provides a versatile scaffold for various chemical transformations. This guide offers a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, grounded in established chemical principles and methodologies.

The compound, with the molecular formula C₉H₈ClFO₂, has a molecular weight of 202.61 g/mol and is identified by the CAS Number 214262-88-1. Understanding its synthesis and characterization is crucial for ensuring the quality and reliability of subsequent research and development efforts that utilize it as a starting material.

Section 1: Synthesis Strategy and Rationale

A logical and efficient synthesis of this compound begins with the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenyl)acetic acid. This precursor can then be readily converted to the target methyl ester via a classic acid-catalyzed esterification reaction. The synthesis of the precursor acid itself can be efficiently achieved from the commercially available 2'-chloro-4'-fluoroacetophenone through the Willgerodt-Kindler reaction, a powerful method for converting aryl ketones into aryl-acetic acids.[1][2]

Retrosynthetic Approach

The synthetic plan is broken down into two primary transformations:

-

Fischer-Speier Esterification: The final step involves the conversion of the carboxylic acid group of 2-(2-chloro-4-fluorophenyl)acetic acid into a methyl ester.

-

Willgerodt-Kindler Reaction: The precursor acid is synthesized from 2'-chloro-4'-fluoroacetophenone. This reaction effectively migrates the carbonyl group to the terminal position of the alkyl side chain and oxidizes it to a carboxylic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of 2-(2-chloro-4-fluorophenyl)acetic acid via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a modification of the original Willgerodt reaction that uses elemental sulfur and a secondary amine, typically morpholine, to convert aryl ketones into thioamides.[3][4] These thioamides are then hydrolyzed to the corresponding carboxylic acids. The reaction is known for its reliability and tolerance of various functional groups on the aromatic ring.[1] The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements follows, ultimately leading to the formation of a thiomorpholide derivative of the phenylacetic acid, which is subsequently hydrolyzed.[5]

Esterification: Fischer-Speier Synthesis of the Target Compound

Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7] The reaction is an equilibrium process. To drive the reaction to completion and maximize the yield of the ester, a large excess of the alcohol (methanol in this case) is typically used, and/or the water produced as a byproduct is removed.[8][9]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[7]

Caption: Key stages of the Fischer-Speier esterification mechanism.

Section 2: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.

Protocol for 2-(2-chloro-4-fluorophenyl)acetic acid

This procedure is adapted from the general principles of the Willgerodt-Kindler reaction followed by hydrolysis.[1][2]

-

Thioamide Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-chloro-4'-fluoroacetophenone (1.0 eq), morpholine (2.5 eq), and elemental sulfur (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The crude product is the thiomorpholide intermediate.

-

-

Hydrolysis:

-

To the crude thiomorpholide, add a solution of aqueous sodium hydroxide (e.g., 20% w/v) and ethanol to aid solubility.

-

Heat the mixture to reflux and maintain for 12-24 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material and neutral impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-chloro-4-fluorophenyl)acetic acid.

-

Protocol for this compound

This procedure follows a typical Fischer-Speier esterification protocol.[10]

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-(2-chloro-4-fluorophenyl)acetic acid (1.0 eq) in a large excess of anhydrous methanol (which acts as both reactant and solvent).

-

While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

-

-

Reaction and Work-up:

-

Maintain the reflux for 2-4 hours. Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a solid or oil.

-

Section 3: Comprehensive Characterization

Confirming the structure and purity of the synthesized this compound is a critical final step. A combination of spectroscopic techniques is employed for this purpose.

Caption: A typical workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.[11]

-

Aromatic Protons (3H): Expected to appear in the range of δ 7.0-7.5 ppm. The signals will show complex splitting patterns (doublets, doublet of doublets) due to coupling with each other and with the fluorine atom.

-

Methylene Protons (-CH₂-) (2H): A sharp singlet is expected around δ 3.7-3.9 ppm.

-

Methyl Protons (-OCH₃) (3H): A sharp singlet is expected around δ 3.7 ppm.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-172 ppm.

-

Aromatic Carbons (6C): Multiple signals between δ 115-160 ppm. The carbons directly bonded to fluorine and chlorine will exhibit characteristic chemical shifts and C-F coupling.

-

Methylene Carbon (-CH₂-): A signal around δ 39-41 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 52-53 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12]

-

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is the most characteristic peak in the spectrum.[12]

-

C-H Stretch (sp³): Aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Aromatic C-H stretching will appear just above 3000 cm⁻¹.[13]

-

C-O Stretch (Ester): Two distinct stretches are expected in the 1000-1300 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks of medium intensity will be observed around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z ≈ 202.6.

-

Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak at m/z ≈ 204.6 with an intensity of approximately one-third of the M⁺ peak is expected, confirming the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation patterns for phenylacetates include the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59), leading to significant fragment ions.

Summary of Analytical Data

| Technique | Parameter | Expected Result |

| Formula | Molecular Formula | C₉H₈ClFO₂ |

| MW | Molecular Weight | 202.61 g/mol |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.0-7.5 (m, 3H, Ar-H), ~3.8 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~171 (C=O), ~115-160 (Ar-C), ~52 (OCH₃), ~40 (CH₂) |

| IR | Wavenumber (cm⁻¹) | ~1740 (strong, C=O), ~3050 (sp² C-H), ~2950 (sp³ C-H), ~1200 (C-O) |

| MS | Mass-to-charge (m/z) | M⁺ at 202.6, M+2 at 204.6 (ratio ~3:1) |

References

-

Wikipedia. Willgerodt rearrangement. Available at: [Link]

-

Guan, Y. (2009). Willgerodt-Kindler Reaction. Michigan State University. Available at: [Link]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available at: [Link]

-

Adapa, S. R., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. Available at: [Link]

-

Rhodium Archive. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Available at: [Link]

-

PubChem. (2-Chloro-4-fluorophenyl)acetic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]

-

Molbase. 2-(2-CHLORO-4-FLUOROPHENYL)ACETIC ACID. Available at: [Link]

-

Chemistry Steps. Fischer Esterification. Available at: [Link]

-

Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

Chemsrc. CAS#:1389326-19-5 | methyl bromo(2-chloro-4-fluorophenyl)acetate. Available at: [Link]

- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Master Organic Chemistry. Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Product List. Available at: [Link]

-

SpectraBase. Methyl 2-(2-chlorophenyl)acetate. Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

-

Royal Society of Chemistry. Supporting information. Available at: [Link]

- Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

-

PubChem. Methyl (2-chlorophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

-

SpectraBase. Methyl 2-(2-chlorophenyl)acetate - Optional[13C NMR]. Available at: [Link]

- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

PubChem. 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

YouTube. IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session. Leah4sci. Available at: [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Organic Chemistry with Victor. Available at: [Link]

-

PubChem. Methyl 2-chloro-2-(2-chlorophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Available at: https://patents.google.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. METHYL 2-CHLORO-4-FLUOROPHENYLACETATE(214262-88-1) 1H NMR [m.chemicalbook.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

Spectroscopic Data Analysis of Methyl 2-chloro-4-fluorophenylacetate (CAS 214262-88-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of chemical entities is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's atomic and molecular structure. This guide offers an in-depth exploration of the spectroscopic data for Methyl 2-chloro-4-fluorophenylacetate (CAS Number: 214262-88-1), a compound of interest in synthetic chemistry and potentially in pharmaceutical research. As a Senior Application Scientist, the following sections will not only present the predicted spectroscopic data but also delve into the rationale behind data interpretation and provide standardized protocols for data acquisition, ensuring a blend of theoretical knowledge and practical application.

The structural integrity and purity of a compound are critical checkpoints in the drug development pipeline. Spectroscopic analysis provides the necessary evidence to confirm the identity and quality of a synthesized molecule, preventing costly errors in downstream applications. This guide will focus on three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview

CAS Number: 214262-88-1 IUPAC Name: Methyl 2-(2-chloro-4-fluorophenyl)acetate Molecular Formula: C₉H₈ClFO₂ Molecular Weight: 202.61 g/mol

The molecular structure of Methyl 2-chloro-4-fluorophenylacetate is presented below. Understanding this structure is key to interpreting the spectroscopic data that follows.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Methyl 2-chloro-4-fluorophenylacetate in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). [1]Ensure the sample is fully dissolved and transfer the solution to a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. A standard pulse sequence is typically sufficient.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum. A proton-decoupled sequence is generally used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign the signals to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [2]

Predicted IR Spectrum

The key predicted IR absorption bands for Methyl 2-chloro-4-fluorophenylacetate are listed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2950-3000 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-F stretch |

| ~750 | Strong | C-Cl stretch |

Interpretation:

-

C=O Stretch (~1740 cm⁻¹): A strong absorption band in this region is a clear indicator of the carbonyl group of the ester. [3][4]* C-H Stretches (2950-3100 cm⁻¹): The peaks above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene and methyl groups. * C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretch (~1250 cm⁻¹): This strong band corresponds to the stretching vibration of the C-O single bond in the ester group.

-

C-F and C-Cl Stretches (~1100 and ~750 cm⁻¹): The presence of carbon-halogen bonds will give rise to characteristic absorption bands in the fingerprint region of the spectrum.

Experimental Protocol for FTIR Spectroscopy (Liquid Sample)

-

Sample Preparation: As Methyl 2-chloro-4-fluorophenylacetate is likely a liquid at room temperature, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the clean ATR crystal or empty salt plates should be recorded first. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂, water vapor).

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule using a correlation table. [2]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. [5]It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum (Electron Ionization)

In an electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

| m/z | Proposed Fragment |

| 202/204 | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 143/145 | [M - OCH₃]⁺ |

| 115 | [C₇H₄F]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation:

-

Molecular Ion (m/z 202/204): The presence of a pair of peaks with an approximate 3:1 intensity ratio, separated by two mass units, is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). This confirms the molecular weight of the compound.

-

Loss of a Methoxy Group (m/z 143/145): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in an acylium ion. [6][7]* Formation of a Tropylium-like Ion (m/z 115): Fragmentation of the side chain can lead to the formation of a stable fluorinated benzyl-type cation.

-

Ester Fragment (m/z 59): The fragment corresponding to the methyl ester group is also a common observation. [8]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for a more detailed analysis, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: In the ion source, the sample molecules are ionized, typically using electron ionization (EI) for volatile compounds.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of Methyl 2-chloro-4-fluorophenylacetate. The predicted data presented in this guide, along with the outlined interpretative principles and experimental protocols, offer a robust framework for the analysis of this compound. For any drug development professional, the ability to confidently verify the structure and purity of a molecule is non-negotiable, and the spectroscopic techniques detailed herein are the essential tools to achieve this certainty.

References

-

Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]

-

A Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

-

YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

A Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

-

ACD/Labs. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Retrieved from [Link]

-

Summary of C13-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

Sources

- 1. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 7. tutorchase.com [tutorchase.com]

- 8. youtube.com [youtube.com]

The Strategic deployment of Methyl 2-(2-chloro-4-fluorophenyl)acetate in Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a therapeutic candidate. Among the vast arsenal of chemical scaffolds available to the medicinal chemist, Methyl 2-(2-chloro-4-fluorophenyl)acetate has emerged as a cornerstone intermediate, particularly in the synthesis of complex, high-value molecules targeting challenging disease pathways. This guide provides a comprehensive technical overview of this versatile building block, elucidating its intrinsic chemical properties, strategic applications, and the mechanistic rationale that underpins its use in the synthesis of cutting-edge therapeutics.

Core Attributes of a Privileged Scaffold

This compound is a substituted phenylacetic acid ester with the chemical formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol .[1][2] Its structure is characterized by a phenyl ring bearing both a chlorine and a fluorine atom, an arrangement that imparts a unique combination of steric and electronic properties. These features are not merely incidental; they are deliberately sought after in drug design to modulate pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 214262-88-1 | [1] |

| Molecular Formula | C₉H₈ClFO₂ | [1][2] |

| Molecular Weight | 202.61 g/mol | [1][2] |

| Form | Solid | [1] |

| InChI Key | DFTYYBRLWCAUHP-UHFFFAOYSA-N | [1] |

The strategic placement of the halogen substituents is paramount. The ortho-chloro group provides steric hindrance that can influence the conformation of the molecule, potentially locking it into a bioactive conformation. The para-fluoro substituent, a common bioisostere for a hydrogen atom, can enhance metabolic stability and binding affinity to target proteins by participating in favorable electrostatic interactions.[3] This distinct substitution pattern makes the 2-(2-chloro-4-fluorophenyl)acetyl moiety a privileged scaffold in the design of targeted therapies.

The Gateway to Bioactive Carboxylic Acids: Saponification

While this compound is a valuable building block in its own right, its primary utility often lies in its role as a precursor to the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenyl)acetic acid. This transformation is typically achieved through a straightforward saponification (hydrolysis) reaction.

Experimental Protocol: Hydrolysis of this compound

-

Dissolution: Dissolve this compound in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Saponification: Add a stoichiometric excess of a base, typically an aqueous solution of sodium hydroxide or lithium hydroxide. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Acidification: Upon completion, the reaction mixture is cooled in an ice bath and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate salt to form the free carboxylic acid.

-

Extraction and Isolation: The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired 2-(2-chloro-4-fluorophenyl)acetic acid.

This hydrolysis is a robust and high-yielding transformation, providing access to the key carboxylic acid intermediate in excellent purity.

Application in the Synthesis of MDM2 Inhibitors: A Case Study

The true power of 2-(2-chloro-4-fluorophenyl)acetic acid as a building block is exemplified in its application in the synthesis of potent and selective inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction. The MDM2-p53 axis is a critical pathway in oncology, and its modulation represents a promising therapeutic strategy for cancers with wild-type p53.

One notable example is the synthesis of the clinical candidate AA-115/APG-115, a potent and orally active MDM2 inhibitor.[3][4] While the published synthesis of this specific molecule utilizes a 3-chloro-2-fluorophenyl moiety, the synthetic principles are directly translatable to the use of a 2-chloro-4-fluorophenylacetic acid core. The following section outlines a representative synthetic workflow for constructing a key amide linkage in such a molecule.

Experimental Protocol: Amide Coupling with 2-(2-chloro-4-fluorophenyl)acetic acid

-

Activation of the Carboxylic Acid: To a solution of 2-(2-chloro-4-fluorophenyl)acetic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a peptide coupling reagent. A common and highly effective choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The base is crucial for deprotonating the carboxylic acid and facilitating the activation process.

-

Amine Addition: To the activated carboxylic acid solution, add the desired amine-containing fragment. This would typically be a complex, multi-cyclic scaffold that forms the core of the final drug molecule.

-

Reaction and Isolation: The reaction is stirred at room temperature until completion. The progress can be monitored by LC-MS. Upon completion, the reaction is worked up by quenching with water and extracting the product with an appropriate organic solvent. The crude product is then purified by column chromatography to yield the desired amide.

The choice of coupling reagents and reaction conditions is critical for achieving high yields and minimizing side reactions, particularly with sterically hindered or electronically deactivated coupling partners.[5][6]

The Rationale Behind the Scaffold: Structure-Activity Relationships

The 2-chloro-4-fluorophenyl moiety in MDM2 inhibitors is not arbitrary. It is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the binding affinity and pharmacokinetic properties of the drug candidate.[4] This specific substitution pattern is designed to project into a key hydrophobic pocket of the MDM2 protein, mimicking the interaction of the native p53 tumor suppressor. The chlorine and fluorine atoms contribute to favorable van der Waals and electrostatic interactions within this pocket, thereby enhancing the potency of the inhibitor.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives. It is classified as an acute toxicant if swallowed and can cause skin and eye irritation.[1][7] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Conclusion

This compound stands as a testament to the power of rational drug design and the strategic use of halogenated building blocks. Its unique electronic and steric properties, coupled with its straightforward conversion to the corresponding carboxylic acid, make it an invaluable tool for medicinal chemists. The ability to readily incorporate the 2-chloro-4-fluorophenylacetyl moiety into complex molecular architectures has been instrumental in the development of novel therapeutics, particularly in the challenging field of oncology. As the quest for more potent and selective drugs continues, the demand for well-designed building blocks like this compound is certain to grow, further solidifying its role as a key player in the future of drug discovery.

References

-

Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., ... & Wang, S. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

-

The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

This compound | PubChem. (n.d.). Retrieved from [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). PubMed. Retrieved from [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. (2017). ResearchGate. Retrieved from [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. (2017). PubMed Central. Retrieved from [Link]

-

Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide Synthesis [fishersci.dk]

- 6. hepatochem.com [hepatochem.com]

- 7. Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide [ouci.dntb.gov.ua]

The Strategic Application of Methyl 2-(2-chloro-4-fluorophenyl)acetate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold Precursor

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of a program's success. Methyl 2-(2-chloro-4-fluorophenyl)acetate has emerged as a key building block of significant interest, particularly in the synthesis of complex heterocyclic scaffolds with potent and selective biological activities.[1] Its utility stems from the unique electronic and steric properties conferred by the 2-chloro-4-fluoro substitution pattern on the phenyl ring. This guide provides an in-depth technical overview of the potential applications of this versatile reagent, with a primary focus on its role in the development of next-generation therapeutics for oncology. We will explore the causality behind its use, detail relevant synthetic methodologies, and discuss the biological evaluation of the resulting compounds, providing researchers and drug development professionals with a comprehensive understanding of its value in medicinal chemistry.

Core Utility: A Versatile Building Block for Bioactive Molecules

This compound, with the chemical formula C₉H₈ClFO₂, is a solid at room temperature and is commercially available from various chemical suppliers.[1] Its molecular structure is primed for a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or participate in a range of coupling reactions, while the activated methylene group can be functionalized through various C-C bond-forming reactions.

The true value of this building block, however, lies in the 2-chloro-4-fluorophenyl moiety. The presence and specific positioning of the halogen atoms are not arbitrary; they are the result of meticulous structure-activity relationship (SAR) studies in various drug discovery programs. The chlorine atom at the ortho position and the fluorine atom at the para position create a unique electronic and steric profile that can significantly enhance the binding affinity and selectivity of a drug candidate for its biological target.[2]

Case Study: Synthesis of Spirooxindole-based MDM2 Inhibitors

A prominent application of scaffolds derived from this compound is in the synthesis of spirooxindole-based inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its function is often abrogated in cancer cells through its interaction with MDM2.[3] Small molecules that can block this interaction are of significant therapeutic interest.

The 2-chloro-4-fluorophenyl group in these inhibitors is designed to mimic the binding of key amino acid residues of p53, specifically by fitting into a hydrophobic pocket on the surface of the MDM2 protein. The halogen atoms contribute to favorable van der Waals interactions and can modulate the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability.[2]

Rationale for the 2-Chloro-4-Fluoro Substitution Pattern

The choice of a 2-chloro-4-fluoro substitution pattern is a deliberate design element aimed at optimizing the pharmacological profile of the final compound.

-

Enhanced Binding Affinity: The chlorine and fluorine atoms occupy specific positions within the hydrophobic pocket of the MDM2 protein, increasing the overall binding affinity of the inhibitor. The ortho-chloro group can provide a steric anchor, while the para-fluoro group can engage in favorable electronic interactions.

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of a fluorine atom at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life in the body.

-

Modulation of Physicochemical Properties: Halogenation, particularly fluorination, can influence a molecule's lipophilicity (LogP) and acidity (pKa). The 2-chloro-4-fluoro pattern provides a balance of these properties that can lead to improved oral bioavailability and cell permeability.

The following table summarizes the key properties of this compound:

| Property | Value | Source |

| CAS Number | 214262-88-1 | [1] |

| Molecular Formula | C₉H₈ClFO₂ | [1] |

| Molecular Weight | 202.61 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | ClC1=C(C=CC(F)=C1)CC(OC)=O | [1] |

| InChI Key | DFTYYBRLWCAUHP-UHFFFAOYSA-N | [1] |

Synthetic Workflow: A Representative Protocol

While specific industrial synthesis protocols are often proprietary, the following represents a plausible and scientifically sound synthetic route for the construction of a spirooxindole-based MDM2 inhibitor, starting from a derivative of this compound. This protocol is based on established methodologies in the field, such as 1,3-dipolar cycloaddition reactions.

Experimental Protocol: Synthesis of a Spirooxindole Core

Step 1: Synthesis of 2-(2-chloro-4-fluorophenyl)acetaldehyde

-

Starting Material: this compound.

-

Procedure: The ester is reduced to the corresponding aldehyde. This can be achieved using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) in an inert solvent like dichloromethane (DCM) or toluene.

-

Work-up: The reaction is quenched with a suitable reagent (e.g., methanol, followed by aqueous Rochelle's salt solution) and the product is extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.

Step 2: Synthesis of the Azomethine Ylide Precursor

-

Starting Materials: An appropriate isatin derivative (e.g., 5-chloroisatin) and an amino acid (e.g., sarcosine).

-

Procedure: The isatin and amino acid are heated in a suitable solvent, such as methanol or ethanol, to promote the formation of an imine intermediate. This intermediate is the precursor to the azomethine ylide.

Step 3: 1,3-Dipolar Cycloaddition

-

Procedure: The aldehyde from Step 1 is added to the reaction mixture containing the azomethine ylide precursor. The mixture is heated to reflux to facilitate the in situ generation of the azomethine ylide and its subsequent [3+2] cycloaddition with the aldehyde.

-

Mechanism: The azomethine ylide acts as a 1,3-dipole, and the aldehyde serves as the dipolarophile. The reaction proceeds to form the five-membered pyrrolidine ring, creating the characteristic spiro-junction at the C3 position of the oxindole core.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

The following diagram illustrates the key steps in this synthetic workflow:

Biological Evaluation: Assessing Therapeutic Potential

The synthesized spirooxindole compounds are then subjected to a battery of biological assays to determine their efficacy as MDM2 inhibitors.

In Vitro Assays

A key in vitro assay is the Homogeneous Time-Resolved Fluorescence (HTRF) assay , which measures the ability of a compound to disrupt the MDM2-p53 interaction.

| Parameter | Description |

| Principle | A competitive binding assay where the test compound competes with a fluorescently labeled p53 peptide for binding to a tagged MDM2 protein. |

| Readout | A decrease in the HTRF signal indicates displacement of the p53 peptide and thus, inhibition of the interaction. |

| Endpoint | The half-maximal inhibitory concentration (IC₅₀) is determined. |

In Vivo Xenograft Studies

Promising compounds from in vitro screening are then evaluated in vivo using xenograft models. This provides crucial information on the compound's efficacy, pharmacokinetics, and tolerability in a living organism.

Experimental Protocol: Xenograft Model of Human Cancer

-

Cell Line and Animal Model: A human cancer cell line with wild-type p53 (e.g., SJSA-1 osteosarcoma) is selected. Immunocompromised mice (e.g., athymic nude mice) are used as the host.

-

Tumor Implantation: The cancer cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.

-

Dosing and Administration: The test compound is formulated in a suitable vehicle and administered to the treatment group (e.g., orally, once daily). The control group receives the vehicle alone.

-

Monitoring and Endpoint: Tumor volume and body weight are measured regularly. The study is terminated when tumors in the control group reach a predetermined size. The primary endpoint is often tumor growth inhibition (TGI).[4]

The following diagram outlines the workflow for an in vivo xenograft study:

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a direct route to the synthesis of complex and potent bioactive molecules. Its application in the development of spirooxindole-based MDM2 inhibitors highlights the importance of rational drug design, where the specific substitution pattern of a starting material is key to achieving the desired biological activity and pharmacokinetic profile. The methodologies and principles outlined in this guide provide a framework for researchers to leverage the potential of this versatile compound in their own drug discovery endeavors.

References

-

Dana-Farber/Harvard Cancer Center. (n.d.). Request for project team member application for conducting clinical trials using amg 232. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

- Shang, S., et al. (2008). Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth. Proceedings of the National Academy of Sciences, 105(10), 3933-3938.

- Sun, D., et al. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 57(5), 1454-1472.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Ramharter, J., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development, 26(8), 2355-2362.

-

Appchem. (n.d.). 2-(2-Chloro-4-fluorophenyl)acetic acid. Retrieved from [Link]

-

LookChem. (n.d.). 2-Chloro-4-fluorophenylacetic acid. Retrieved from [Link]

- Mosaddik, A., & Cho, S. J. (2016). Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Organic Chemistry Frontiers, 3(11), 1441-1446.

-

Gonzalez, A. Z., et al. (2014). Novel Inhibitors of the MDM2-p53 Interaction Featuring Hydrogen Bond Acceptors as Carboxylic Acid Isosteres. figshare. [Link]

-

Mosaddik, A., & Cho, S. J. (2016). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. ResearchGate. [Link]

-

Moschem. (n.d.). 2-(2-CHLORO-4-FLUOROPHENYL)ACETIC ACID. Retrieved from [Link]

Sources

Starting materials for Methyl 2-(2-chloro-4-fluorophenyl)acetate synthesis

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-chloro-4-fluorophenyl)acetate: Starting Materials and Core Methodologies

Introduction

This compound (CAS No: 214262-88-1) is a substituted phenylacetate ester that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a halogenated phenyl ring, provides a versatile scaffold for further chemical modifications. This guide offers a detailed exploration of the primary synthetic pathways to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. As a technical resource for researchers and drug development professionals, this document emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthetic process.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly originates from the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenyl)acetic acid. The key challenge lies in the efficient construction of this phenylacetic acid backbone. Two principal and industrially relevant strategies emerge, distinguished by their initial starting materials and the methods used to build the acetic acid side chain.

-

The Benzyl Cyanide Pathway : This is the most direct and widely employed route. It commences with 2-chloro-4-fluorotoluene, which undergoes side-chain halogenation followed by cyanation and subsequent hydrolysis to the carboxylic acid.

-

The Willgerodt-Kindler Pathway : An alternative approach that begins with a Friedel-Crafts acylation to form an acetophenone derivative. This ketone then undergoes a rearrangement reaction to yield a thioamide, which is hydrolyzed to the target phenylacetic acid.

The selection between these pathways often depends on factors such as starting material availability, cost, and scalability requirements.

Part 1: The Primary Synthetic Route from 2-Chloro-4-fluorotoluene

This pathway is often preferred for its straightforward sequence of classical organic reactions and high-yielding steps. The commercial availability and well-established chemistry of the starting material make it a reliable choice for both lab-scale and industrial production.[1][2]

The Keystone Starting Material: 2-Chloro-4-fluorotoluene

2-Chloro-4-fluorotoluene (CAS: 452-73-3) is a halogenated aromatic hydrocarbon that serves as a critical intermediate in the synthesis of many pharmaceuticals and agrochemicals.[1][2] It is a colorless to light yellow liquid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆ClF | [1] |

| Molecular Weight | 144.57 g/mol | [3] |

| Boiling Point | 154-156 °C | [1][4] |

| Density | 1.197 g/mL at 25 °C | [1][4] |

A common laboratory and industrial synthesis of 2-chloro-4-fluorotoluene involves a Sandmeyer-type reaction starting from 3-chloro-4-methylaniline.[5][6] The amine is first diazotized using sodium nitrite in the presence of a strong acid (like anhydrous hydrogen fluoride), followed by thermal decomposition of the resulting diazonium salt to introduce the fluorine atom.[5][6][7][8]

Pathway A: The Benzyl Cyanide Intermediate Workflow

This multi-step process systematically builds the acetic acid side chain onto the aromatic ring.

Causality: The synthesis of the phenylacetic acid side chain begins by functionalizing the methyl group of the toluene derivative. This is achieved via a free-radical halogenation, which selectively targets the benzylic position due to the resonance stabilization of the resulting benzyl radical. N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a standard choice for this transformation, affording the benzyl bromide.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-fluorotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux under illumination with a tungsten lamp to facilitate the initiation of the radical reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-chloro-4-fluoro-benzyl bromide, which can often be used in the next step without further purification.

Causality: With a good leaving group (bromide) at the benzylic position, the carbon skeleton can be extended by one carbon atom via a nucleophilic substitution reaction. The cyanide ion (CN⁻) is an excellent nucleophile for this Sₙ2 reaction, displacing the bromide to form the corresponding benzyl cyanide.[9][10]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve sodium cyanide (NaCN) (1.2 eq.) in a polar aprotic solvent like DMSO or DMF in a round-bottom flask.

-

Slowly add a solution of the crude 2-chloro-4-fluoro-benzyl bromide (1.0 eq.) from the previous step to the cyanide solution at room temperature. The reaction is often exothermic, and cooling may be required.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC/GC).

-

Pour the reaction mixture into a large volume of water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-4-fluorobenzyl cyanide. Purification can be achieved by vacuum distillation or chromatography.

Causality: The nitrile group of the benzyl cyanide is a carboxylic acid surrogate. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acidic hydrolysis typically involves heating with aqueous mineral acids (e.g., H₂SO₄ or HCl), while basic hydrolysis uses a strong base (e.g., NaOH or KOH) followed by an acidic workup.

Experimental Protocol (Acidic Hydrolysis):

-

Combine the 2-chloro-4-fluorobenzyl cyanide (1.0 eq.) with a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄ v/v).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC.

-

Cool the reaction mixture to room temperature and pour it over ice.

-

The precipitated solid, 2-(2-chloro-4-fluorophenyl)acetic acid, is collected by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., toluene or an ethanol/water mixture) to yield the pure carboxylic acid.[11][12][13]

Causality: The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. Using an excess of methanol serves both as the reactant and the solvent, driving the equilibrium towards the product.

Experimental Protocol:

-

Suspend 2-(2-chloro-4-fluorophenyl)acetic acid (1.0 eq.) in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting acid.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the target product, this compound, as a solid.

Part 2: Alternative Synthetic Route via Willgerodt-Kindler Reaction

This pathway offers a different strategic approach, building the two-carbon side chain onto the aromatic ring in a single, albeit complex, rearrangement step. It becomes a particularly attractive option if the corresponding acetophenone is a more readily available starting material than the substituted toluene.

Pathway B: The Acetophenone Intermediate

Causality: This reaction attaches an acetyl group (CH₃CO-) to the aromatic ring. It is an electrophilic aromatic substitution where chloroacetyl chloride, activated by a Lewis acid catalyst like aluminum trichloride (AlCl₃), generates a potent acylium ion electrophile. The reaction with fluorobenzene typically yields the para-substituted product as the major isomer due to steric hindrance.[14]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum trichloride (1.1 eq.) in an inert solvent (e.g., dichloromethane or excess fluorobenzene) at 0 °C, slowly add chloroacetyl chloride (1.0 eq.).

-

After stirring for a short period, add fluorobenzene (1.0-1.2 eq.) dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude 2-chloro-4'-fluoroacetophenone can be purified by distillation or recrystallization.

Causality: The Willgerodt-Kindler reaction is a remarkable transformation that converts an aryl alkyl ketone into a terminal thioamide.[15][16] The reaction is typically performed by heating the ketone with elemental sulfur and a secondary amine, such as morpholine.[15] The mechanism involves the formation of an enamine, which then reacts with sulfur. A series of complex rearrangements effectively migrates the carbonyl carbon to the terminal position of the alkyl chain, followed by oxidation.[15][17] The resulting thioamide is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

-

In a flask equipped for reflux, combine the 2-chloro-4'-fluoroacetophenone (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (3.0 eq.).

-

Heat the mixture to reflux (approx. 120-140 °C) for several hours. The reaction is typically run neat or in a high-boiling solvent like quinoline.[18]

-

After cooling, the intermediate thiomorpholide is not isolated. The reaction mixture is directly subjected to hydrolysis by adding an aqueous acid solution (e.g., 75% acetic acid or aqueous HCl) and refluxing for an additional period.

-

Upon completion of the hydrolysis, the mixture is cooled, and the product is extracted with an organic solvent.

-

Purification via standard acid-base extraction and recrystallization yields 2-(2-chloro-4-fluorophenyl)acetic acid.

The final esterification of the resulting 2-(2-chloro-4-fluorophenyl)acetic acid is carried out using the same Fischer esterification protocol described in Part 1, Step 4.

Comparative Summary of Synthetic Routes

| Feature | Benzyl Cyanide Pathway | Willgerodt-Kindler Pathway |

| Starting Material | 2-Chloro-4-fluorotoluene | Fluorobenzene, Chloroacetyl chloride |

| Key Intermediates | Benzyl halide, Benzyl cyanide | Acetophenone, Thioamide |

| Reagent Toxicity | High (NaCN/KCN is highly toxic) | Moderate (Morpholine, H₂S evolution) |

| Reaction Conditions | Generally moderate temperatures | High temperatures required for reflux |

| Atom Economy | Good, sequential addition of atoms | Moderate, involves rearrangement |

| Robustness | High, relies on well-understood reactions | Moderate, can have side reactions |

| Overall Yield | Generally high | Variable, can be high with optimization[19] |

Conclusion

The synthesis of this compound is most reliably achieved through a four-step sequence starting from 2-chloro-4-fluorotoluene. This pathway, proceeding via a benzyl cyanide intermediate, involves a series of robust and high-yielding classical transformations, making it highly suitable for large-scale production. While the use of toxic cyanide is a significant drawback requiring stringent safety protocols, the overall efficiency often outweighs this concern in an industrial setting. The alternative Willgerodt-Kindler route provides a valuable strategic alternative, particularly when the corresponding acetophenone is a more accessible starting material. The choice of synthesis will ultimately be guided by a careful consideration of starting material cost, process safety, and the desired scale of production.

References

- ChemicalBook. (n.d.). 2-Chloro-4-fluorotoluene.

- Guidechem. (n.d.). 2-Chloro-4-fluorotoluene 452-73-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Understanding 2-Chloro-4-fluorotoluene: Properties and Industrial Significance.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96747, 2-Chloro-4-fluorotoluene.

- ChemicalBook. (n.d.). 2-Chloro-4-fluorotoluene synthesis.

- Guidechem. (n.d.). How to Prepare 2-Chloro-4-fluorotoluene?.

- Xinchem. (n.d.). China 2-Chloro-4-fluorotoluene(CAS# 452-73-3) Manufacturer and Supplier.

- Patsnap. (n.d.). Preparation method of 2-chloro-4-fluorotoluene.

- PrepChem.com. (n.d.). Synthesis of (b) 5-Amino-2-chloro-4-fluorobenzyl cyanide.

- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

- Sigma-Aldrich. (n.d.). This compound.

- CymitQuimica. (n.d.). Methyl 2-chloro-2-(4-fluorophenyl)acetate.

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde.

- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.

- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.

- Wikipedia. (n.d.). Willgerodt rearrangement.

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.

- YouTube. (2015, January 4). Grignard Reaction.

- Benchchem. (n.d.). 2-Chlorobenzyl cyanide | 2856-63-5.

- SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1.

- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.

- Sigma-Aldrich. (n.d.). This compound | 214262-88-1.

- LookChem. (n.d.). 2-Chloro-4-fluorophenylacetic acid.

- Sigma-Aldrich. (n.d.). This compound.

- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

- Thermo Scientific Chemicals. (n.d.). 2-Chloro-4-fluorophenylacetic acid, 97% 25 g.

- YouTube. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism).

- Googleapis.com. (2007, August 23). WO 2007/094006 Al.

- Sigma-Aldrich. (n.d.). 2-Fluorophenylacetic acid 98 451-82-1.

- Google Patents. (n.d.). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.

- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- Wikipedia. (n.d.). 4-Chlorophenylacetonitrile.

- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

- Molbase. (n.d.). 2-(2-CHLORO-4-FLUOROPHENYL)ACETIC ACID | CAS 177985-32-9.

- ResearchGate. (2025, August 6). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF.

- ChemScene. (n.d.). 1035262-89-5 | Methyl 2-(4-chloro-3-fluorophenyl)acetate.

- ResearchGate. (2025, August 7). (PDF) Recent advances in the Willgerodt–Kindler reaction.

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China 2-Chloro-4-fluorotolueneï¼CAS# 452-73-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 9. 2-Chlorobenzyl cyanide | 2856-63-5 | Benchchem [benchchem.com]

- 10. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 11. lookchem.com [lookchem.com]

- 12. 2-Chloro-4-fluorophenylacetic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. 2-(2-CHLORO-4-FLUOROPHENYL)ACETIC ACID | CAS 177985-32-9 [matrix-fine-chemicals.com]

- 14. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 16. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Methyl 2-(2-chloro-4-fluorophenyl)acetate in Common Organic Solvents

Abstract

The selection of an appropriate solvent system is a critical parameter in chemical synthesis, purification, formulation, and analytical characterization. For active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 2-(2-chloro-4-fluorophenyl)acetate, a comprehensive understanding of solubility behavior is fundamental to process optimization and product development. This technical guide provides an in-depth analysis of the principles governing the solubility of this compound. In the absence of extensive published empirical data, this document focuses on predicting solubility based on physicochemical properties and provides robust, step-by-step protocols for its experimental determination. We explore the theoretical underpinnings of solubility, including solvent polarity and Hansen Solubility Parameters, and offer practical workflows for researchers to generate reliable solubility data in their own laboratories.

Introduction and Physicochemical Profile

This compound is a halogenated aromatic ester with the chemical formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol . Its structure, featuring a phenyl ring substituted with both chloro and fluoro groups, an ester functional group, and a methylene bridge, suggests a molecule of moderate polarity. Such compounds are often key intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Understanding its solubility is paramount for:

-

Reaction Chemistry: Selecting a solvent that can dissolve reactants to an appropriate concentration for optimal reaction kinetics and yield.

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the compound with high purity and desired crystal morphology.

-

Formulation Development: For final drug products, choosing excipients and solvent systems that ensure stability and desired bioavailability.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC, GC, and NMR spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 214262-88-1 | |

| Molecular Formula | C₉H₈ClFO₂ | |

| Molecular Weight | 202.61 g/mol | |

| Physical Form | Solid (at STP) | |

| Calculated LogP | 2.1946 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

The calculated LogP value suggests a compound with significant lipophilic character, while the ester group provides a polar region capable of dipole-dipole interactions. The absence of hydrogen bond donors indicates that hydrogen bonding with protic solvents will be limited to the solvent acting as a donor to the ester's oxygen atoms.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][5] The solubility of this compound can be rationalized by examining the polarity and specific intermolecular forces of both the solute and the potential solvents.

Solvent Polarity and Dielectric Constant

Solvents can be broadly classified as polar (protic and aprotic) and non-polar.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. While the target molecule can accept hydrogen bonds at its ester oxygens, its overall structure is not dominated by polarity, suggesting limited solubility in highly polar protic solvents like water.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, THF): These solvents have significant dipole moments but lack O-H or N-H bonds. They are effective at dissolving compounds with polar functional groups through dipole-dipole interactions. It is predicted that this compound will exhibit good solubility in many solvents of this class.

-

Non-Polar Solvents (e.g., hexane, toluene, cyclohexane): These solvents primarily interact through weak London dispersion forces. The aromatic ring of the target molecule will allow for some favorable interaction with aromatic solvents like toluene, but solubility is expected to be lower in aliphatic non-polar solvents like hexane.

The dielectric constant of a solvent is a measure of its ability to separate charges and is a good indicator of its overall polarity.[5][6] Solvents with higher dielectric constants are generally more polar.

Hansen Solubility Parameters (HSP)

A more sophisticated model for predicting solubility is the Hansen Solubility Parameter (HSP) system.[7] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is most likely to dissolve in a solvent when their respective HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and a smaller distance implies higher affinity.[7][8] While the specific HSP values for this compound are not published, they can be experimentally determined by testing its solubility in a range of well-characterized solvents.

Table 2: Properties of Common Organic Solvents for Solubility Prediction

| Solvent | Class | Relative Polarity | Dielectric Constant (at 20-25°C) | Hansen Parameters (δD, δP, δH) MPa⁰·⁵ | Predicted Solubility |

| Hexane | Non-Polar | 0.009 | 1.88 | 14.9, 0.0, 0.0 | Low |

| Toluene | Non-Polar (Aromatic) | 0.099 | 2.38 | 18.0, 1.4, 2.0 | Moderate |

| Dichloromethane | Polar Aprotic | 0.309 | 9.08 | 17.0, 7.3, 7.1 | High |

| Ethyl Acetate | Polar Aprotic | 0.228 | 6.02 | 15.8, 5.3, 7.2 | High |

| Acetone | Polar Aprotic | 0.355 | 20.7 | 15.5, 10.4, 7.0 | High |

| Acetonitrile | Polar Aprotic | 0.460 | 37.5 | 15.3, 18.0, 6.1 | Moderate to High |

| Isopropanol | Polar Protic | 0.546 | 19.9 | 15.8, 6.1, 16.4 | Moderate |

| Ethanol | Polar Protic | 0.654 | 24.5 | 15.8, 8.8, 19.4 | Moderate |

| Methanol | Polar Protic | 0.762 | 32.7 | 14.7, 12.3, 22.3 | Low to Moderate |

| Water | Polar Protic | 1.000 | 80.1 | 15.5, 16.0, 42.3 | Very Low |

Data compiled from various sources.[9][10][11][12]

Experimental Protocols for Solubility Determination

To move from prediction to practice, rigorous experimental determination is required. The following protocols are designed to provide both rapid qualitative assessment and precise quantitative data.

Protocol for Qualitative Solubility Assessment

This method provides a quick and efficient way to screen multiple solvents and classify solubility into categories such as "soluble," "partially soluble," or "insoluble."

Methodology:

-

Preparation: Add approximately 20 mg of this compound to a small, clear glass vial (e.g., 4 mL).

-

Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.

-

Mixing: Cap the vial and vortex or shake vigorously for 30-60 seconds at a controlled ambient temperature (e.g., 22 °C).

-

Observation: Visually inspect the mixture against a dark background. If the solid has completely dissolved, the compound is classified as "soluble."

-

Incremental Addition: If the solid has not dissolved, add another 0.5 mL of solvent, bringing the total to 1.0 mL.

-

Final Assessment: Repeat the mixing and observation steps. If the solid remains, the compound can be classified as "partially soluble" or "insoluble" in that solvent at the tested concentration.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Causality Behind Experimental Choices:

-

Excess Solute: Using an excess of the solid ensures that the solution reaches true saturation and equilibrium.

-

Equilibration Time: A sufficient equilibration period (24-72 hours) is critical to ensure the dissolution process has reached a steady state.[13] Shorter times can lead to an underestimation of solubility.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducible and accurate results.

-

Filtration: Using a sub-micron syringe filter (e.g., 0.22 µm PTFE) is crucial to remove all undissolved solid particles before analysis, as their presence would lead to a gross overestimation of solubility.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound (e.g., 100 mg) to a sealed vial containing a known volume of the solvent (e.g., 2 mL).

-

Equilibration: Place the vial in an orbital shaker or on a stir plate within a temperature-controlled chamber (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.

-